molecular formula C11H13F2N B1427459 3-[(3,4-Difluorophenyl)methyl]pyrrolidine CAS No. 1337018-79-7

3-[(3,4-Difluorophenyl)methyl]pyrrolidine

Cat. No.: B1427459
CAS No.: 1337018-79-7
M. Wt: 197.22 g/mol
InChI Key: SIHLEGCLLWTHJC-UHFFFAOYSA-N
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Description

3-[(3,4-Difluorophenyl)methyl]pyrrolidine is a specialized pyrrolidine-based chemical scaffold designed for pharmaceutical research and development. This compound features a pyrrolidine ring substituted with a 3,4-difluorobenzyl group, a structural motif of significant interest in medicinal chemistry due to its potential as a building block for biologically active molecules. The incorporation of fluorine atoms is a strategic modification commonly employed to influence the compound's pharmacokinetic properties, including metabolic stability, membrane permeability, and bioavailability. Researchers utilize this pyrrolidine derivative primarily as a key intermediate or core scaffold in the synthesis of potential therapeutic agents . Its structural characteristics make it a valuable template for constructing molecular libraries for high-throughput screening and for the development of ligands targeting various central nervous system receptors and enzymes. The compound is closely related to other researched molecules, such as 2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride (CAS 2059931-95-0), which shares the difluorobenzyl-pyrrolidine structural framework . This chemical is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and implement appropriate handling procedures for all laboratory chemicals.

Properties

IUPAC Name

3-[(3,4-difluorophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-10-2-1-8(6-11(10)13)5-9-3-4-14-7-9/h1-2,6,9,14H,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHLEGCLLWTHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Difluorophenyl)methyl]pyrrolidine typically involves the reaction of 3,4-difluorobenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Difluorophenyl)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

    Reduction: Formation of difluorophenyl alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-[(3,4-Difluorophenyl)methyl]pyrrolidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,4-Difluorophenyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs, their properties, and distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions LogD (pH 7.4) H-Acceptors H-Donors Key Notes
3-[(3,4-Difluorophenyl)methyl]pyrrolidine 957120-65-9 C₁₁H₁₃F₂N 197.23 3,4-PhF₂, CH₂-pyrrolidine N/A N/A N/A Discontinued product
3-[(3,4-Difluorophenyl)methyl]azetidine N/A C₁₀H₁₁F₂N 183.20 3,4-PhF₂, CH₂-azetidine -0.736 1 1 Smaller ring size; lower LogD
3-[(2,3-Difluorophenyl)methyl]pyrrolidine 1337188-26-7 C₁₁H₁₃F₂N 197.23 2,3-PhF₂, CH₂-pyrrolidine N/A N/A N/A Positional isomer; altered electronic effects
3-(3,4-Difluorophenoxy)pyrrolidine 946727-09-9 C₁₀H₁₁F₂NO 199.20 3,4-PhF₂, O-pyrrolidine N/A 2 1 Ether linkage; improved metabolic stability
(S)-2-(3,4-Difluorophenyl)pyrrolidine HCl 2177258-16-9 C₁₀H₁₂ClF₂N 219.66 3,4-PhF₂, N-substituted N/A N/A N/A Chiral center; hydrochloride salt enhances solubility
3-[(3,5-Difluoro-2-methoxyphenyl)methyl]pyrrolidine 1337200-03-9 C₁₂H₁₅F₂NO 227.25 3,5-PhF₂, 2-OCH₃, CH₂-pyrrolidine N/A 2 1 Methoxy group introduces steric bulk
Key Observations:
  • Positional Isomerism : Shifting fluorine substituents from 3,4- to 2,3-positions alters electronic effects, which may impact receptor binding or metabolic pathways .
  • Functional Group Variations: The ether linkage in 3-(3,4-difluorophenoxy)pyrrolidine enhances metabolic stability compared to methylene-linked analogs .
  • Chirality : The (S)-enantiomer of 2-(3,4-difluorophenyl)pyrrolidine highlights the importance of stereochemistry in receptor affinity, as seen in MCHR1 antagonists .

Pharmacological Relevance

The 3,4-difluorophenyl group is a common pharmacophore in MCHR1 antagonists, such as (+)-SNAP-7941 and its derivatives. These compounds demonstrate high binding affinity, attributed to the fluorine atoms' electron-withdrawing effects, which stabilize aromatic interactions and resist oxidative metabolism . While this compound itself is discontinued, its analogs are explored for positron emission tomography (PET) radiotracers, underscoring the scaffold’s versatility in neuroimaging .

Biological Activity

3-[(3,4-Difluorophenyl)methyl]pyrrolidine is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic molecules often enhances their pharmacological properties, making them valuable in drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12F2N. The presence of the difluorophenyl group is expected to influence the compound's lipophilicity and biological interactions.

Research indicates that compounds with similar structures can interact with various biological targets, such as enzymes and receptors. The fluorinated moiety may enhance binding affinity due to increased hydrophobic interactions and stability in biological systems .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, a related compound demonstrated significant antiproliferative effects on human cancer cell lines, indicating that structural modifications can lead to enhanced biological efficacy. The mechanism involved cell cycle arrest and apoptosis through modulation of cyclin-dependent kinases (CDKs) .

Antimicrobial Activity

Fluorinated compounds are often investigated for their antimicrobial properties. Preliminary data suggest that this compound may exhibit antimicrobial activity against various pathogens, although specific studies focusing on this compound are still limited.

Study 1: Antiproliferative Effects

In a study examining fluorinated tetrahydropyridinol derivatives, one compound showed significant antiproliferative activity with IC50 values of 21.25 μM against HepG2 cells. The study concluded that fluorination could enhance the anticancer properties of related structures .

Study 2: Mechanistic Insights

A detailed investigation into the mechanisms revealed that certain pyrrolidine derivatives could induce cell cycle arrest in the G0/G1 phase by inhibiting CDK7-mediated pathways. This suggests a potential therapeutic role for this compound in cancer treatment .

Compound IC50 (μM) Cell Line Mechanism
Pyrrolidine Derivative21.25HepG2 (liver cancer)G0/G1 cell cycle arrest via CDK inhibition

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings, this compound may have applications in:

  • Cancer Therapy : Targeting specific pathways involved in tumor growth.
  • Antimicrobial Agents : Further exploration could reveal efficacy against resistant strains.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-[(3,4-Difluorophenyl)methyl]pyrrolidine to achieve high yield and purity?

  • Methodological Answer :

  • Reductive Amination : Use 3,4-difluorobenzaldehyde and pyrrolidine in the presence of NaBH(OAc)₃ or NaBH₄ under inert conditions (N₂/Ar). Monitor pH (6–7) to avoid over-reduction.
  • Cross-Coupling : For complex derivatives, employ Pd(PPh₃)₄ or PdCl₂(dppf) with 3,4-difluorophenylboronic acid in toluene/EtOH (1:1) at 105°C for 24–48 hours .
  • Yield Optimization : Solvent choice (THF vs. dioxane) and catalyst loading (5–10 mol% Pd) significantly impact yields. For example, β-propiolactone routes achieve 49–72% yields depending on solvent polarity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 4.2–4.5 ppm for benzylic CH₂; δ 145–150 ppm for aromatic C-F coupling in ¹³C) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., torsion angles like O1A–C1A–C2A–C7A = -171.09°) .
  • MS/HPLC : High-resolution MS for molecular ion validation; reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for purity >95% .

Advanced Research Questions

Q. How can researchers systematically investigate the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Fluorine Scanning : Synthesize analogs with mono-/di-fluoro substitutions at phenyl positions to assess electronic effects on bioactivity (e.g., 3,4-difluoro vs. 2,3-difluoro) .
  • Pyrrolidine Modifications : Introduce substituents (e.g., hydroxyl, methyl) at pyrrolidine C2/C5 positions to evaluate steric effects. For example, (4aR)-configured derivatives show enhanced binding in kinase assays .
  • Biological Assays : Pair synthetic libraries with in vitro screens (e.g., IC₅₀ measurements for enzyme inhibition) and in vivo models (e.g., hypolipidemic activity in rodents) .

Q. What computational approaches are recommended for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide with optimized force fields (e.g., OPLS3e) to model interactions with targets like PPARγ or kinases. Validate with MD simulations (NAMD/GROMACS) .
  • QSAR Modeling : Train models on datasets with >50 analogs using descriptors like logP, polar surface area, and fluorine atom positions. Cross-validate with Leave-One-Out (LOO) methods .

Q. How should researchers address conflicting biological activity data observed between different batches of this compound?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., over-alkylated species or oxidized intermediates) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to assess hygroscopicity or photolytic decomposition .
  • Bioassay Replicates : Perform dose-response curves in triplicate with internal controls (e.g., reference inhibitors) to rule out assay variability .

Q. What strategies are effective in resolving stereochemical inconsistencies observed in fluorinated pyrrolidine derivatives?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/EtOH (90:10) to separate enantiomers (e.g., (R)- vs. (S)-configured derivatives) .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s Co-salen) for stereoselective alkylation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(3,4-Difluorophenyl)methyl]pyrrolidine
Reactant of Route 2
3-[(3,4-Difluorophenyl)methyl]pyrrolidine

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